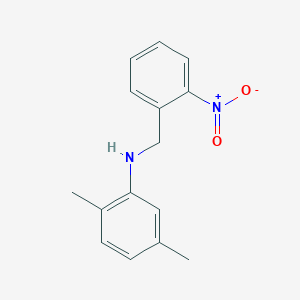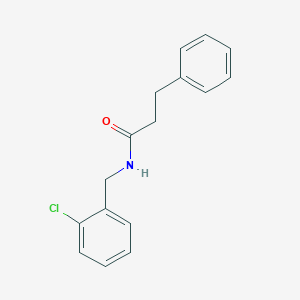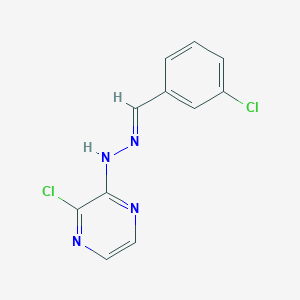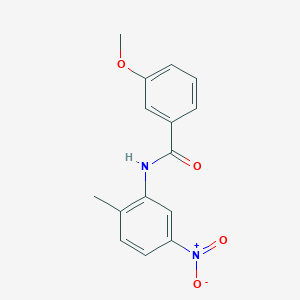
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate, also known as IMB-1, is a compound that has gained interest in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate is not fully understood. However, it has been suggested that 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to modulate the expression of various genes involved in inflammation and cancer, including COX-2, iNOS, MMP-9, and VEGF. It has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. In addition, 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT.
实验室实验的优点和局限性
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has several advantages for lab experiments, including its high purity and stability, as well as its potent anti-inflammatory and anti-cancer activities. However, its limited solubility in water and some organic solvents may pose challenges for certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate for different applications.
未来方向
Several future directions for the study of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be identified. These include investigating its potential as a therapeutic agent for neurodegenerative diseases, as well as for other inflammatory and autoimmune disorders. In addition, further studies are needed to elucidate the mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate and to identify its molecular targets. Finally, the development of novel derivatives of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.
合成方法
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzyl alcohol with isobutyl chloroformate to form the intermediate compound, which is then reacted with 2-hydroxy-3-methylbenzoic acid to yield 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12(2)24-18(21)15-9-7-14(8-10-15)11-23-19(22)16-6-4-5-13(3)17(16)20/h4-10,12,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRACFPDIZTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)




![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)



